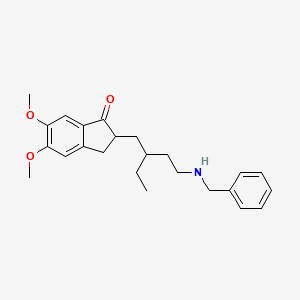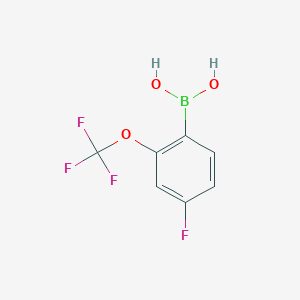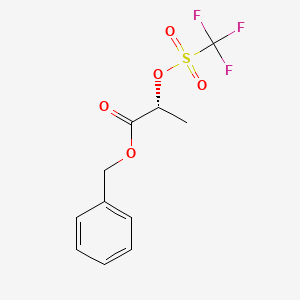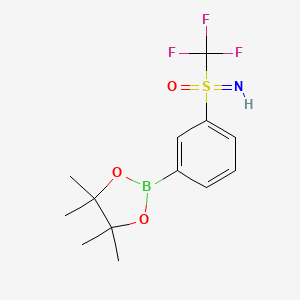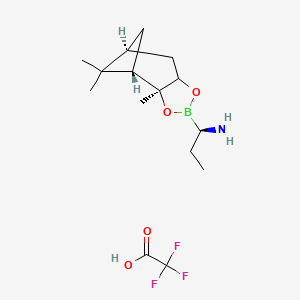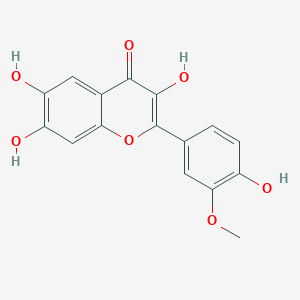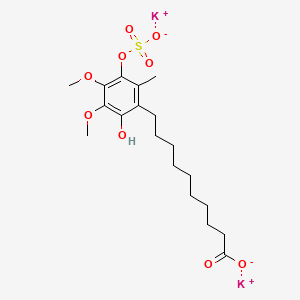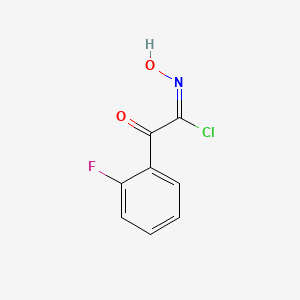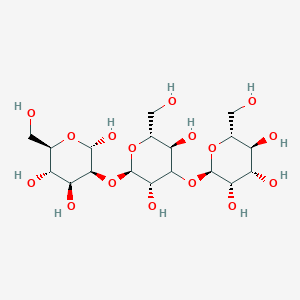
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is a trisaccharide composed of three mannose units linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition and signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose typically involves the stepwise glycosylation of mannose residues. The process begins with the protection of hydroxyl groups on the mannose units to prevent unwanted reactions. Glycosyl donors and acceptors are then used in the presence of a catalyst, such as a Lewis acid, to form the glycosidic bonds. The reaction conditions often include anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and pharmaceutical products.
作用机制
The mechanism by which O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose exerts its effects involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including signal transduction, immune response, and protein folding. The compound’s structure allows it to bind selectively to these targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
Alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose: A disaccharide consisting of alpha-L-rhamnose and beta-D-glucose linked via a 1->2 glycosidic bond.
1,3-alpha-1,6-alpha-D-Mannotriose: A trisaccharide similar in structure but with different glycosidic linkages.
Uniqueness
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is unique due to its specific alpha-1,4-glycosidic linkages, which confer distinct biological properties and reactivity compared to other oligosaccharides with different linkages. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
6817-81-8 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6R)-3-[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-8(23)11(26)15(16(29)30-4)34-18-13(28)14(9(24)6(3-21)32-18)33-17-12(27)10(25)7(22)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14?,15+,16+,17-,18-/m1/s1 |
InChI 键 |
LHAOFBCHXGZGOR-PUUHQYSFSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H](C([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


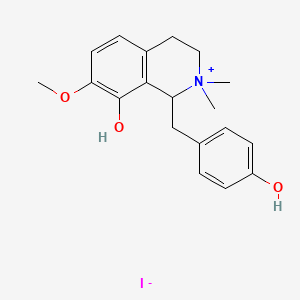
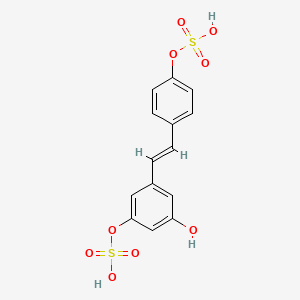
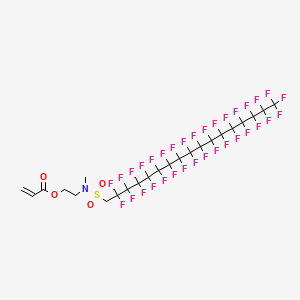
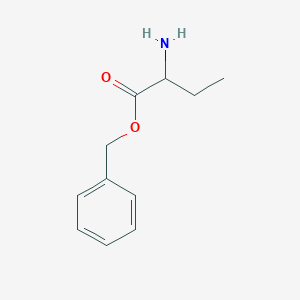
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
